molecular formula C14H20O5 B1455474 2-(3-Methoxypropoxy)-4-propoxybenzoic acid CAS No. 1179243-44-7

2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Cat. No.: B1455474
CAS No.: 1179243-44-7
M. Wt: 268.3 g/mol
InChI Key: WHHAHBPWUJTQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxypropoxy)-4-propoxybenzoic acid is a high-purity organic compound with the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol . This benzoic acid derivative is characterized by its specific propoxy and methoxypropoxy side chains, which make it a valuable building block in organic synthesis and medicinal chemistry research. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound serves as a critical synthetic intermediate in the development of more complex molecules. Its structural features are similar to those of other substituted benzoic acids that are frequently employed in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and kinase inhibitors . For instance, analogs such as 3-methoxy-4-propoxybenzoic acid and related derivatives are well-established as key precursors in multi-step synthetic routes to potent drug candidates, demonstrating the utility of this chemical class in constructing pharmacologically relevant heterocyclic cores . Researchers value this compound for its potential to be further functionalized; the carboxylic acid group offers a versatile handle for amide coupling reactions or reductions, while the ether chains can influence the molecule's solubility and electronic properties. When handling, refer to the material's Safety Data Sheet (SDS) and standard laboratory safety protocols.

Properties

IUPAC Name

2-(3-methoxypropoxy)-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-3-7-18-11-5-6-12(14(15)16)13(10-11)19-9-4-8-17-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAHBPWUJTQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for developing novel therapeutics and functional materials.[1][2] The biological activity and material performance of these derivatives are profoundly influenced by the nature and positioning of substituents on the aromatic ring, which dictate the molecule's electronic, lipophilic, and steric profiles.[1] This guide focuses on 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, a molecule with multiple ether linkages and a carboxylic acid moiety, suggesting its potential utility in drug discovery programs where modulation of solubility and membrane permeability is critical.

A thorough understanding of the physical properties of such a candidate molecule is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, preclinical development, and ultimately, clinical efficacy. This document provides a comprehensive overview of the key physical properties of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, outlines authoritative experimental protocols for their determination, and discusses the scientific rationale behind these characterization workflows.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its molecular identity and core physicochemical parameters. These data serve as the reference point for all subsequent experimental work and computational modeling.

Caption: Molecular Structure of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid.

While specific experimental data for this compound are not widely published, its fundamental properties can be calculated or predicted based on its structure. The table below summarizes these essential identifiers.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₅PubChemLite[3]
Molecular Weight 268.30 g/mol Calculated
Monoisotopic Mass 268.13107 DaPubChemLite[3]
IUPAC Name 2-(3-methoxypropoxy)-4-propoxybenzoic acidPubChemLite[3]
SMILES CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOCPubChemLite[3]
InChIKey WHHAHBPWUJTQAG-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 2.4PubChemLite[3]

The predicted XlogP value of 2.4 suggests that the molecule possesses moderate lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two ether chains contributes to this lipophilicity, while the carboxylic acid and oxygen atoms provide hydrophilic character.

Core Physical Properties and Their Significance

The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular forces. For pharmaceutical development, properties like melting point and solubility are paramount.

Melting Point (Solid-State Characterization)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4][5] For 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, the presence of flexible ether chains may influence its crystalline packing, potentially leading to a lower melting point compared to more rigid analogs. For context, the related compound 4-propoxybenzoic acid has a reported melting point of 144-146°C.

Solubility (Aqueous and Organic)

Solubility is one of the most critical physical properties for any potential drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. The World Health Organization (WHO) provides clear protocols for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the Biopharmaceutics Classification System (BCS).[6][7]

The structure of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid contains both hydrophobic (propoxy groups, benzene ring) and hydrophilic (carboxylic acid, ether oxygens) regions.

  • Aqueous Solubility: The carboxylic acid group is ionizable. At pH values above its pKa (likely around 4-5, similar to other benzoic acids[8]), the carboxylate anion will form, significantly increasing solubility in water. Therefore, its solubility is expected to be highly pH-dependent.[9]

  • Organic Solubility: The molecule is expected to be readily soluble in common organic solvents like ethanol, methanol, and chloroform, owing to its ether linkages and aromatic ring.[8]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized, self-validating protocols must be employed. The following sections detail the methodologies for determining the melting point and aqueous solubility.

Protocol: Melting Point Determination via the Capillary Method

This method provides a precise determination of the melting range of a crystalline solid.[10][11]

Causality: The principle relies on uniform and controlled heating of a finely powdered sample.[4] The gradual temperature increase allows for the precise observation of the initial and final stages of melting, which defines the melting range and provides insight into the sample's purity.[5]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack 1-2 mm into a capillary tube prep2->prep3 measure1 Place capillary in Mel-Temp apparatus prep3->measure1 measure2 Heat rapidly for approximate m.p. measure1->measure2 measure3 Cool and repeat with slow heating (~2°C/min near m.p.) measure2->measure3 measure4 Record T1 (first liquid drop) and T2 (all liquid) measure3->measure4 analysis1 Report melting range (T1 - T2) measure4->analysis1 analysis2 Assess purity based on range width

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is a dry, finely ground powder. A small amount is packed into a sealed-end capillary tube to a height of 1-2 mm.[11]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer inserted into a Thiele tube filled with mineral oil.[4]

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the precise measurement.[5]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat again, but slow the rate to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility of a compound, essential for BCS classification.[12]

Causality: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid, we ensure the solution becomes saturated. Agitation over an extended period allows the system to reach a thermodynamic minimum, and subsequent analysis of the supernatant provides the equilibrium solubility value. The use of different pH buffers mimics the physiological environments of the gastrointestinal tract.[7]

G cluster_buffers Repeat for each pH condition start Start: Add excess solid to buffer agitate Agitate at constant temp. (e.g., 24-72 hours) start->agitate equilibrate Allow to stand for equilibrium check agitate->equilibrate separate Separate solid & liquid (centrifuge/filter) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze end Result: Equilibrium Solubility (mg/mL) analyze->end ph1 pH 1.2 (0.1 N HCl) ph2 pH 4.5 (Acetate Buffer) ph3 pH 6.8 (Phosphate Buffer)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

  • Sample Addition: Add an excess amount of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid to vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly.[12]

  • Data Analysis: The solubility is reported in mg/mL or mol/L. The final BCS solubility classification is based on the lowest solubility observed across the tested pH range.[7]

Conclusion

The physicochemical properties of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, particularly its melting point and pH-dependent aqueous solubility, are critical determinants of its potential for development as a pharmaceutical agent. While predictive models provide valuable initial estimates, rigorous experimental characterization using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is indispensable. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data required by researchers, scientists, and drug development professionals to make informed decisions in their research and development pipelines.

References

  • Melting point determination. Link

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. 4

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. 6

  • Annex 4. World Health Organization (WHO). 7

  • experiment (1) determination of melting points. 10

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. 11

  • Melting point determination. SSERC. 5

  • Determination of Solubility in Pharmaceuticals. Pharmaguideline. 13

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 12

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. 9

  • 2-Propoxybenzoic acid | CAS#:2100-31-4. Chemsrc. 14

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. 1

  • 2-(3-methoxypropoxy)-4-propoxybenzoic acid (C14H20O5). PubChemLite. 3

  • From Food To Industry Versatile Applications Of Benzoic Acid. Annexe Chem. 8

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2

  • 4-Propoxybenzoic acid 98 5438-19-7. Sigma-Aldrich. Link

  • 4-propoxybenzoic acid. Stenutz. 15

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary

In the fast-paced environment of drug discovery and chemical research, scientists frequently synthesize and handle novel chemical entities (NCEs) for which comprehensive safety data is not yet available. This guide addresses the specific case of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, a compound for which a formal Safety Data Sheet (SDS) is not readily accessible. In the absence of specific toxicological and physicochemical data, this document provides a robust framework for risk assessment and safe handling. By leveraging data from structurally similar compounds and implementing established principles of laboratory safety for uncharacterized substances, researchers can mitigate potential hazards effectively. This guide emphasizes a proactive, evidence-based approach to safety, ensuring the well-being of laboratory personnel while advancing scientific innovation.

The Challenge of Novel Compounds: The Case of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Cutting-edge research often involves the creation and use of novel chemicals and materials.[1] A critical challenge in this context is the absence of established safety and hazard information. For 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, a specific Safety Data Sheet (SDS) is not available in public databases. Therefore, it is imperative to treat this compound as potentially hazardous until its toxicological and physicochemical properties can be thoroughly evaluated.[1]

This guide will proceed by:

  • Presenting available data on structurally related benzoic acid derivatives to infer potential hazards.

  • Outlining a comprehensive risk assessment protocol for handling uncharacterized substances.

  • Detailing best practices for personal protective equipment (PPE), engineering controls, and emergency procedures.

Hazard Analysis Based on Structural Analogs

While no specific data exists for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, an analysis of related substituted benzoic acids can provide insights into potential hazards. It is crucial to assume that the target compound may exhibit similar or greater hazards than its analogs.

Table 1: Summary of Hazard Information for Structurally Related Compounds

Compound NameCAS NumberReported Hazards
4-Propoxybenzoic acid5438-19-7Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
2-Propoxybenzoic acid2100-31-4No specific GHS hazards listed, but general principles of handling benzoic acid derivatives apply.
3-Methoxy-4-propoxybenzoic acid3535-32-8Classified as an irritant.[3]
2-Hydroxy-4-methoxybenzoic acid2237-36-7Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]
2-Methoxybenzoic acid579-75-9Causes serious eye irritation, may be harmful if inhaled or swallowed, and may cause skin irritation.[1]

Based on this surrogate data, it is prudent to assume that 2-(3-Methoxypropoxy)-4-propoxybenzoic acid may, at a minimum, be an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated for many of these analogs, further underscoring the need for caution.[1]

A Framework for Safety: Risk Assessment and Control Banding

For novel compounds lacking a specific SDS, a systematic risk assessment is not just recommended, it is essential.[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) which includes procedures for working with particularly hazardous substances, a category that should include uncharacterized compounds.[6][7]

A practical approach for managing the risks of novel chemicals is Control Banding . This is a qualitative or semi-quantitative risk assessment strategy that groups workplace risks into "bands" and provides corresponding control measures.[8][9] It is particularly useful when occupational exposure limits (OELs) are not available.[10]

Step-by-Step Risk Assessment Protocol for Novel Compounds
  • Information Gathering :

    • Acknowledge the absence of a specific SDS for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid.

    • Compile data on structural analogs (as in Table 1).

    • Review the planned experimental procedure, noting the quantities to be used, the physical form of the material (solid or solution), and the nature of the operations (e.g., weighing, dissolution, reaction).[3]

  • Hazard Evaluation (Precautionary Principle) :

    • In the absence of data to the contrary, assume the compound is hazardous.[1][11]

    • Based on analogs, anticipate at least skin, eye, and respiratory irritation.[2][4]

    • Consider the potential for unknown systemic toxicity or sensitization.

  • Exposure Assessment :

    • Identify potential routes of exposure: inhalation of dust (if solid), skin contact, eye contact, and ingestion.[3]

    • Evaluate the likelihood of exposure based on the experimental protocol. For example, weighing a fine powder presents a higher inhalation risk than handling a solution.

  • Risk Characterization and Control Selection :

    • Based on the assumed hazards and potential for exposure, determine the necessary level of control. For a novel compound with unknown toxicity, a high level of precaution is warranted.

    • Implement the Hierarchy of Controls (see Section 4).

Visualizing the Risk Assessment Workflow

The following diagram illustrates the decision-making process for handling a novel chemical entity.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for Novel Compounds A Start: New Experiment with 2-(3-Methoxypropoxy)-4-propoxybenzoic acid B Is a specific SDS available? A->B C No: Treat as Potentially Hazardous B->C No D Yes: Follow SDS Guidelines B->D Yes E Gather Data on Structural Analogs C->E F Assess Potential Hazards (Assume Irritant, Potential for Unknown Toxicity) E->F G Evaluate Experimental Protocol (Quantity, Physical Form, Operations) F->G H Determine Potential Exposure Routes (Inhalation, Dermal, Ocular) G->H I Select Controls based on Hierarchy of Controls H->I J Proceed with Experiment under Strict Controls I->J

Caption: Risk assessment process for novel chemical compounds.

Hierarchy of Controls: A Multi-layered Safety Approach

The most effective way to manage laboratory hazards is through the "hierarchy of controls," which prioritizes control methods from most to least effective.

Elimination and Substitution

While not always feasible in a research context where the specific molecule is the subject of study, consider if a less hazardous, structurally similar compound could be used in preliminary studies.

Engineering Controls

These are physical changes to the workspace that isolate workers from the hazard.

  • Chemical Fume Hood : All manipulations of solid 2-(3-Methoxypropoxy)-4-propoxybenzoic acid (e.g., weighing, transferring) and volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][12]

  • Glove Box : For highly potent or sensitive compounds, or when working with larger quantities, a glove box provides a higher level of containment.

Administrative Controls

These are changes to work practices and procedures.

  • Designated Area : Establish a designated area within the laboratory for handling 2-(3-Methoxypropoxy)-4-propoxybenzoic acid. This area should be clearly marked with warning signs.[13]

  • Standard Operating Procedures (SOPs) : Develop a written SOP for the handling of this compound, detailing the steps of the experiment, the required safety precautions, and emergency procedures.

  • Training : Ensure all personnel handling the compound are trained on its potential hazards (based on analog data) and the specific SOPs.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other controls.

  • Eye and Face Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash hazard.[1][14]

  • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Double-gloving may be appropriate. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after glove removal.[14][15]

  • Laboratory Coat : A flame-resistant lab coat should be worn and kept buttoned.[1]

  • Respiratory Protection : If work cannot be conducted in a fume hood, a risk assessment must be performed by a qualified safety professional to determine the appropriate respiratory protection.[13]

Visualizing the Hierarchy of Controls

HierarchyOfControls Figure 2: Hierarchy of Controls for Novel Compounds cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (Fume Hood, Glove Box) C Administrative Controls (SOPs, Designated Areas, Training) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: The hierarchy of controls, from most to least effective.

Experimental Protocols and Procedures

Protocol for Weighing and Preparing Solutions
  • Preparation :

    • Don all required PPE (lab coat, chemical splash goggles, appropriate gloves).

    • Ensure the chemical fume hood is on and operating correctly.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Handling :

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Carefully weigh the desired amount of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid onto weigh paper. Avoid creating dust.

    • Transfer the solid to a beaker.

    • Slowly add the solvent to the solid, stirring gently to dissolve. Keep the container covered as much as possible.

  • Cleanup :

    • Carefully fold the used weigh paper and dispose of it in a designated solid waste container.

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent and dispose of the wipes in the solid waste container.

    • All waste generated is to be considered hazardous.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill : For a small spill within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills or spills outside of a containment device, evacuate the area and contact the institution's emergency response team.[8]

Conclusion

The responsible advancement of science requires an unwavering commitment to safety. While the absence of a formal SDS for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid presents a challenge, it does not preclude its safe use. By treating the compound as potentially hazardous, leveraging data from structural analogs, and rigorously applying the principles of risk assessment and the hierarchy of controls, researchers can confidently and safely explore the potential of this and other novel chemical entities. This proactive and informed approach to safety is the cornerstone of a successful and sustainable research enterprise.

References

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.
  • Lab Manager. (2024, March 5). Control Banding as a Risk Assessing Tool. Retrieved from [Link]

  • East Carolina University. (n.d.). Globally Harmonized System (GHS). Office of Environmental Health and Safety. Retrieved from [Link]

  • Chemscape Safety Technologies Inc. (2019, August 29). What is Control Banding?. Retrieved from [Link]

  • Wikipedia. (n.d.). Control banding. Retrieved from [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Retrieved from [Link]

  • IAM Union. (2011, June 28). The Globally Harmonized System of Classification and Labeling of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

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Methodological & Application

Synthesis procedure for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Fidelity Synthesis of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid presents a classic challenge in the functionalization of resorcylic acid derivatives: Regioselectivity .

The core scaffold, Methyl 2,4-dihydroxybenzoate , contains two nucleophilic phenolic hydroxyl groups with distinct electronic and steric environments.

  • C4-Hydroxyl: Sterically accessible and electronically activated by resonance. It behaves as a typical phenol.

  • C2-Hydroxyl: Involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locking" mechanism significantly lowers its acidity (higher pKa) and nucleophilicity compared to the C4 position.

The "Expertise" Insight: Attempting to alkylate the C2 position first without protecting the C4 position is chemically non-viable due to the higher reactivity of the C4-OH. Therefore, the only robust synthetic strategy is a sequential alkylation exploiting this natural reactivity gradient: C4 First


 C2 Second. 
Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Intermediate2 Intermediate 2: Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate Target->Intermediate2 Hydrolysis (Saponification) Intermediate1 Intermediate 1: Methyl 4-propoxy-2-hydroxybenzoate Intermediate2->Intermediate1 C2-Alkylation (Forcing Conditions) SM Starting Material: Methyl 2,4-dihydroxybenzoate Intermediate1->SM C4-Alkylation (Regioselective)

Figure 1: Retrosynthetic disconnection demonstrating the sequential exploitation of phenolic pKa differences.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Starting Material: Methyl 2,4-dihydroxybenzoate (CAS: 2150-47-2).

  • Reagents: 1-Bromopropane, 1-Bromo-3-methoxypropane, Potassium Carbonate (

    
    , anhydrous), Sodium Hydroxide (NaOH).
    
  • Solvents: Acetone (HPLC grade), N,N-Dimethylformamide (DMF, anhydrous), Ethanol, Dichloromethane (DCM).

Step 1: Regioselective C4-O-Propylation

Objective: Selectively alkylate the 4-OH while leaving the 2-OH intact.

Mechanism: By using a mild base (


) in Acetone, we deprotonate the more acidic 4-OH. The 2-OH remains protonated due to the intramolecular H-bond stabilization (approx. 5-7 kcal/mol stabilization energy).

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) and Acetone (150 mL). Stir until dissolved.

  • Base Addition: Add

    
      (9.0 g, 65.0 mmol, 1.1 eq). Note: Use granular, anhydrous 
    
    
    
    to control reaction kinetics.
  • Alkylation: Add 1-Bromopropane (8.0 g, 65.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2). Product (

      
      ) should appear; SM (
      
      
      
      ) should disappear.
  • Workup:

    • Cool to room temperature (RT). Filter off inorganic salts.[1]

    • Concentrate the filtrate in vacuo.[2]

    • Resuspend residue in DCM (100 mL) and wash with 1M HCl (50 mL) to remove residual base.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from cold Methanol/Water (9:1) if necessary.[3]

    • Yield Target: 85-90%.

    • Identity: Methyl 4-propoxy-2-hydroxybenzoate.

Step 2: C2-O-(3-Methoxypropyl)ation

Objective: Force the alkylation of the sterically hindered and H-bonded 2-OH.

Mechanism: The intramolecular H-bond must be broken. This requires a polar aprotic solvent (DMF) to solvate the cation and higher temperatures (


) to overcome the activation energy barrier.

Protocol:

  • Setup: 250 mL round-bottom flask with stir bar.

  • Charge: Dissolve Intermediate 1 (10.0 g, 47.6 mmol) in DMF (80 mL).

  • Base Addition: Add

    
      (13.1 g, 95.0 mmol, 2.0 eq) and Potassium Iodide  (0.8 g, 10 mol% - Catalyst).
    
    • Expert Tip: KI acts as a Finkelstein catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reagent: Add 1-Bromo-3-methoxypropane (8.7 g, 57.0 mmol, 1.2 eq).

  • Reaction: Heat to

    
      for 12 hours.
    
    • IPC: TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear completely.

  • Workup:

    • Pour the reaction mixture into ice-water (400 mL). The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) and Water (2 x 100 mL) to remove DMF.

    • Dry (

      
      ) and concentrate.[2]
      
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient 90:10

    
     70:30).
    
    • Yield Target: 75-80%.

    • Identity: Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate.

Step 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid.

Protocol:

  • Setup: 250 mL flask.

  • Charge: Dissolve Intermediate 2 (10.0 g) in Ethanol (50 mL).

  • Hydrolysis: Add aqueous NaOH (2M, 50 mL).

  • Reaction: Reflux (

    
    ) for 2 hours.
    
    • IPC: TLC should show a baseline spot (acid salt).

  • Workup (The "Self-Validating" Step):

    • Evaporate Ethanol in vacuo.

    • Dilute residue with water (50 mL).[2]

    • Acidification: Cool to

      
       and slowly add 6M HCl until pH 1–2.
      
    • Observation: The product will precipitate as a white solid.[4]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at

    
    .
    
    • Final Yield: >90%.[5][6][7]

    • Appearance: White crystalline powder.

Part 3: Process Visualization & Logic

Reaction Workflow Diagram

Workflow Start Start: Methyl 2,4-dihydroxybenzoate Step1 Step 1: Selective C4-Propylation (Acetone, K2CO3, 56°C) Start->Step1 Check1 IPC: TLC Check (Is 2-OH intact?) Step1->Check1 Step2 Step 2: C2-Alkylation (DMF, K2CO3, KI, 90°C) Check1->Step2 Pass Step3 Step 3: Saponification (EtOH/NaOH, Reflux) Step2->Step3 Workup Acidification & Filtration (pH 1-2) Step3->Workup Final Final Product: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Workup->Final

Figure 2: Step-by-step experimental workflow ensuring regiochemical integrity.

Part 4: Quality Control & Characterization

To ensure the protocol was successful, verify the following analytical markers:

ParameterExpected ResultLogic/Reasoning
1H NMR (DMSO-d6)

12.0-12.5 (s, 1H)
Carboxylic acid proton (confirms hydrolysis).
1H NMR (Aromatic) d (J=8.5 Hz), s, d 1,2,4-substitution pattern. The C3 proton appears as a doublet; C6 as a doublet; C5 as a dd or s.
1H NMR (Alkoxy)

3.30 (s, 3H)
Terminal methoxy group (-OCH3) from the C2 side chain.
HPLC Purity >98.0% Single peak.[8] Impurities likely include mono-alkylated acid if Step 2 incomplete.
Mass Spec (ESI-) [M-H]- = 267.12 Negative mode ionization of the carboxylic acid.

References

  • BenchChem. Application Note: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde.[1] Retrieved from

  • National Institutes of Health (NIH). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[5][6] Tetrahedron Lett. 2022; 95: 153755.[6][7] Retrieved from

  • Sigma-Aldrich. Product Specification: Methyl 2,4-dihydroxybenzoate. Retrieved from

  • PubChem. Compound Summary: 2-(3-methoxypropoxy)-4-propoxybenzoic acid.[9] Retrieved from

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates similar alkylation chemistry). Retrieved from

Sources

Application Note: Sequential Regioselective Synthesis of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the robust, scalable synthesis of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid , a functionalized benzoic acid derivative often utilized as a pharmacophore in GPR40 agonists and anti-inflammatory agents.

The synthesis addresses a common challenge in medicinal chemistry: the regioselective functionalization of poly-hydroxylated aromatic rings . By exploiting the differential acidity and steric environments of the 2- and 4-hydroxyl groups in 2,4-dihydroxybenzoate scaffolds, this protocol achieves high purity without the need for complex protecting group strategies.

Core Chemical Strategy

The synthesis relies on the intramolecular hydrogen bonding (IMHB) present in the starting material, methyl 2,4-dihydroxybenzoate. The 2-hydroxyl proton is hydrogen-bonded to the carbonyl oxygen, significantly reducing its acidity (


) and nucleophilicity compared to the 4-hydroxyl proton (

). This allows for a controlled, sequential Williamson ether synthesis.

Retrosynthetic Analysis

The following logic tree illustrates the disconnection strategy, moving backwards from the target molecule to commercially available precursors.

Retrosynthesis Target Target: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Intermediate2 Intermediate 2: Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate Intermediate2->Target Hydrolysis (Saponification) Intermediate1 Intermediate 1: Methyl 4-propoxy-2-hydroxybenzoate Intermediate1->Intermediate2 C2-Alkylation SM Starting Material: Methyl 2,4-dihydroxybenzoate SM->Intermediate1 Regioselective C4-Alkylation Reagent1 Reagent A: 1-Bromopropane Reagent1->Intermediate1 Reagent2 Reagent B: 1-Bromo-3-methoxypropane Reagent2->Intermediate2

Caption: Retrosynthetic disconnection utilizing sequential alkylation based on differential phenolic acidity.

Experimental Protocol

Stage 1: Regioselective C4-Alkylation

Objective: Selectively alkylate the para-hydroxyl group while leaving the ortho-hydroxyl intact.

  • Precursors: Methyl 2,4-dihydroxybenzoate, 1-Bromopropane.

  • Reagents: Potassium Carbonate (

    
    ), Acetone or Acetonitrile.[1]
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar with Methyl 2,4-dihydroxybenzoate (1.0 equiv) and Acetone (10 volumes).

  • Base Addition: Add anhydrous

    
      (1.2 equiv). The mild basicity of carbonate is sufficient to deprotonate the 4-OH but leaves the H-bonded 2-OH largely protonated.
    
  • Alkylation: Add 1-Bromopropane (1.1 equiv) dropwise via syringe.

    • Note: Avoid large excess of alkyl halide to prevent "leakage" into bis-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Monitor: TLC (Hexane:EtOAc 4:1) or HPLC.[2] The product (mono-alkylated) will be less polar than the starting material but more polar than the bis-alkylated impurity.

  • Workup: Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from cold methanol or perform a silica plug filtration if necessary.

    • Target Identity: Methyl 4-propoxy-2-hydroxybenzoate.

Stage 2: C2-Alkylation (The "Difficult" Position)

Objective: Alkylate the sterically hindered and hydrogen-bonded 2-hydroxyl group.

  • Precursors: Intermediate 1 (from Stage 1), 1-Bromo-3-methoxypropane.

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ), DMF.

Step-by-Step Methodology:

  • Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMF (5 volumes).

  • Activation: Add

    
      (2.0 equiv) and Potassium Iodide  (0.1 equiv).
    
    • Mechanism:[3][4][5][6][7][8][9] KI generates the more reactive alkyl iodide in situ (Finkelstein reaction), crucial for overcoming the lower nucleophilicity of the 2-OH.

  • Reagent Addition: Add 1-Bromo-3-methoxypropane (1.5 equiv).

  • Reaction: Heat to

    
    C  for 12–16 hours.
    
    • Critical Parameter: Higher temperature is required here to disrupt the internal H-bond and drive the reaction.

  • Workup: Pour the reaction mixture into ice-water (20 volumes). Extract with Ethyl Acetate (3x).[10] Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Identity: Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to the final free acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve Intermediate 2 in Methanol (5 volumes) and THF (5 volumes).

  • Hydrolysis: Add 2M NaOH aqueous solution (3.0 equiv).

  • Reaction: Stir at

    
    C  for 2–4 hours. Monitor for disappearance of the ester peak by HPLC.
    
  • Isolation:

    • Concentrate to remove organic solvents.

    • Dilute the aqueous residue with water.

    • Acidification: Slowly add 1M HCl until pH reaches ~2–3. The product should precipitate as a white solid.[9]

  • Final Purification: Filter the solid, wash with water, and dry in a vacuum oven at

    
    C. Recrystallize from Ethanol/Water if high purity (>99%) is required.
    

Process Visualization

The following diagram outlines the critical decision points and flow of the synthesis.

SynthesisFlow Start Start: Methyl 2,4-dihydroxybenzoate Step1 Step 1: Regioselective Alkylation (1-Bromopropane, K2CO3, Acetone, Reflux) Start->Step1 Check1 QC Check: Regioselectivity (Ensure <5% bis-alkylated) Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Step 2: C2 Alkylation (1-Br-3-methoxypropane, K2CO3/KI, DMF, 80°C) Check1->Step2 Pass Step3 Step 3: Saponification (NaOH, MeOH/THF, Acidify) Step2->Step3 Final Final Product: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Step3->Final

Caption: Workflow for the sequential synthesis of the target alkoxybenzoic acid.

Critical Process Parameters (CPPs) & Data Summary

ParameterStage 1 (C4 Alkylation)Stage 2 (C2 Alkylation)Stage 3 (Hydrolysis)
Stoichiometry (RX) 1.05 – 1.10 equiv1.50 equivN/A
Base

(Mild)

or

(Stronger effect)
NaOH / LiOH
Solvent Acetone (Polar Aprotic)DMF (Polar Aprotic, High BP)MeOH / THF / Water
Temperature

C (Reflux)

C

C
Key Risk Over-alkylation (Bis-product)Incomplete conversion (Steric hindrance)Decarboxylation (if overheated)
Troubleshooting Guide
  • Issue: Significant formation of bis-alkylated product in Stage 1.

    • Root Cause: Temperature too high or excess alkyl halide used.

    • Correction: Switch solvent to Acetonitrile (allows better control) or reduce alkyl halide to 1.0 equiv.

  • Issue: Low conversion in Stage 2.

    • Root Cause: The intramolecular H-bond is resisting alkylation.

    • Correction: Add 10 mol% 18-Crown-6 ether to solubilize the potassium cation, making the carbonate more "naked" and basic. Alternatively, switch to NaH (requires anhydrous conditions).

References

  • BenchChem. (2025).[1][3] Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Retrieved from

  • National Institutes of Health (NIH). (2022).[11] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • PubChem. 2-(3-methoxypropoxy)-4-propoxybenzoic acid Compound Summary. Retrieved from

Sources

Application Note: High-Purity Synthesis of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

Introduction

The target molecule, 2-(3-methoxypropoxy)-4-propoxybenzoic acid , represents a specific class of alkoxybenzoic acids often utilized as intermediates in the synthesis of pharmaceuticals (e.g., GPCR antagonists or specific enzyme inhibitors).[1][2] The synthesis hinges on the differential reactivity of the hydroxyl groups on the resorcylic acid (2,4-dihydroxybenzoic acid) core.

Retrosynthetic Logic

The structural core is 2,4-dihydroxybenzoic acid . Direct alkylation of the acid is prone to esterification side reactions; therefore, the strategy utilizes the methyl ester as the scaffold.

  • Regioselectivity Challenge: The hydroxyl group at the 4-position is sterically accessible and chemically more acidic (

    
    ). The hydroxyl group at the 2-position  participates in a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity and increasing its 
    
    
    
    (
    
    
    ).
  • Strategic Order:

    • C4-Alkylation: Exploit the higher acidity of the 4-OH to selectively install the propyl chain under mild conditions.

    • C2-Alkylation: Use forcing conditions to disrupt the H-bond and install the 3-methoxypropyl chain.

    • Global Deprotection: Saponify the methyl ester to yield the free acid.

Retrosynthesis Target Target Molecule 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Precursor1 Intermediate 2 Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate Target->Precursor1 Hydrolysis (LiOH/NaOH) Precursor2 Intermediate 1 Methyl 4-propoxy-2-hydroxybenzoate Precursor1->Precursor2 C2-Alkylation (1-Bromo-3-methoxypropane) SM Starting Material Methyl 2,4-dihydroxybenzoate Precursor2->SM Regioselective C4-Alkylation (1-Bromopropane)

Caption: Retrosynthetic disconnection showing the stepwise installation of ether chains based on hydroxyl acidity.

Part 2: Reagent Selection & Critical Parameters

Reagent Table
ReagentCAS No.RoleCritical Quality Attribute (CQA)
Methyl 2,4-dihydroxybenzoate 2150-47-2ScaffoldPurity >98%; free of salicylic acid derivatives.
1-Bromopropane 106-94-5C4-AlkylatorAnhydrous; avoid 2-bromopropane impurity.
1-Bromo-3-methoxypropane 110-53-2C2-AlkylatorHigh purity essential; chloride analog reacts too slowly.
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, granular (milled) for surface area.
Potassium Iodide (KI) 7681-11-0CatalystFinkelstein catalyst for C2 alkylation.
DMF (N,N-Dimethylformamide) 68-12-2SolventAnhydrous (<0.05% H₂O) to prevent ester hydrolysis.
Solvent & Base Rationale[3]
  • Stage 1 (C4-Alkylation): Acetone is selected over DMF. The lower boiling point allows for reflux conditions that are energetic enough for the 4-OH but mild enough to prevent significant alkylation at the hydrogen-bonded 2-OH position.

  • Stage 2 (C2-Alkylation): DMF is required.[3][4] The high dielectric constant dissociates ion pairs, and higher temperatures (80-100°C) are needed to break the intramolecular H-bond at the 2-position.

Part 3: Detailed Experimental Protocol

Stage I: Regioselective C4-Propylation

Objective: Selectively alkylate the 4-position while leaving the 2-position open.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Methyl 2,4-dihydroxybenzoate (16.8 g, 100 mmol) and Acetone (170 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (16.6 g, 120 mmol, 1.2 eq). The mixture will turn yellow/orange as the phenoxide forms.

  • Alkylator Addition: Add 1-Bromopropane (13.5 g, 10.0 mL, 110 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat to reflux (approx. 56°C) for 6–8 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear; the mono-alkylated product (
      
      
      
      ) appears. If bis-alkylation (
      
      
      ) exceeds 5%, stop heating immediately.
  • Workup: Cool to room temperature. Filter off inorganic salts.[5] Concentrate the filtrate under vacuum.[3][6][7]

  • Purification: Recrystallize the residue from cold Methanol/Water (9:1) to remove trace bis-alkylated byproducts.

    • Yield Target: 85–90%

    • Product:Methyl 4-propoxy-2-hydroxybenzoate .

Stage II: C2-Alkylation (The "Forcing" Step)

Objective: Alkylate the sterically hindered and hydrogen-bonded 2-position.

  • Setup: Use a 250 mL round-bottom flask with magnetic stirring and nitrogen inlet.

  • Charging: Dissolve Methyl 4-propoxy-2-hydroxybenzoate (21.0 g, 100 mmol) in anhydrous DMF (100 mL).

  • Activation: Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 eq) and Potassium Iodide (1.66 g, 10 mmol, 0.1 eq).

    • Note: KI acts via the Finkelstein reaction, converting the bromide to the more reactive iodide in situ.

  • Alkylator Addition: Add 1-Bromo-3-methoxypropane (18.4 g, 120 mmol, 1.2 eq).

  • Reaction: Heat to 90°C for 12–16 hours.

    • IPC: TLC or HPLC. The reaction is complete when the mono-alkylated intermediate is <1%.

  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as an oil or solid. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

    
     and concentrate.
    
    • Product:Methyl 2-(3-methoxypropoxy)-4-propoxybenzoate .

Stage III: Saponification to Final Acid

Objective: Hydrolyze the ester without cleaving the ether linkages.

  • Reaction: Dissolve the Stage II crude oil in Methanol (100 mL) and THF (50 mL). Add 2M NaOH aqueous solution (100 mL, 200 mmol).

  • Conditions: Stir at 60°C for 2 hours.

  • Isolation:

    • Concentrate to remove MeOH/THF.

    • Cool the remaining aqueous solution to 0–5°C.

    • Acidify slowly with 2M HCl to pH ~2. The product will precipitate as a white solid.

  • Final Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if high purity (>99.5%) is required.

Part 4: Process Visualization (Graphviz)

SynthesisWorkflow cluster_0 Stage I: Regioselective Control cluster_1 Stage II: Forcing Conditions cluster_2 Stage III: Isolation Step1 Start: Methyl 2,4-dihydroxybenzoate + K2CO3 + Acetone Step2 Add 1-Bromopropane Reflux 56°C, 6-8h Step1->Step2 Check1 IPC: Check for Bis-alkylation Step2->Check1 Step3 Solvent Switch: DMF Add KI (Catalyst) Check1->Step3 Pass Step4 Add 1-Bromo-3-methoxypropane Heat 90°C, 12h Step3->Step4 Step5 Saponification (NaOH/MeOH) Step4->Step5 Final Final Product: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Step5->Final

Caption: Step-by-step workflow emphasizing the solvent switch and critical control points.

Part 5: References

  • Regioselective Alkylation of 2,4-Dihydroxybenzoates:

    • Source: BenchChem Application Notes.[5] "Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde."

    • Relevance: Establishes the acidity difference between C4-OH and C2-OH.[5]

  • Mitsunobu vs. Base-Mediated Alkylation:

    • Source: Thieme Connect. "Regioselective Alkylation of Catechols via Mitsunobu Reactions."

    • Relevance: Validates the use of mild carbonate bases for selective para-alkylation in resorcinol systems.

  • Synthesis of Alkoxybenzoic Acid Intermediates (Bosutinib Analog):

    • Source: PMC (NIH). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."

    • Relevance: Provides experimental conditions for alkylating hydroxybenzoates with chloropropyl/bromopropyl chains.

    • URL:[Link]

  • General Procedure for Alkoxybenzoic Acids:

    • Source: Google Patents (US5424479A). "Process for the preparation of aromatic methyl methoxycarboxylates."

    • Relevance: Industrial scaling of methoxy/alkoxy benzoic acid derivatives.

    • URL:

Sources

Application Notes and Protocols: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of bioactive molecules are paramount. Benzoic acid derivatives represent a cornerstone class of intermediates, prized for their synthetic versatility and their prevalence in the core structures of numerous pharmaceuticals.[1] 2-(3-Methoxypropoxy)-4-propoxybenzoic acid is an exemplar of this class, offering a scaffold rich with potential for modification in the development of novel therapeutic agents. Its distinct substitution pattern, featuring two ether linkages at the 2- and 4-positions, provides a unique combination of lipophilicity and potential hydrogen bond accepting sites, which can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a final drug compound.

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. The focus is on the practical application of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid as a key intermediate in the synthesis of complex pharmaceutical targets, with a particular emphasis on its role in the generation of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics, and substituted benzoic acids are frequently employed as crucial building blocks in their synthesis.[2][3][4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective and safe use in synthesis. The table below summarizes key data for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid.

PropertyValueSource
Molecular Formula C14H20O5[6]
Molecular Weight 268.31 g/mol [6]
Appearance White to off-white solid (predicted)General knowledge for benzoic acid derivatives
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred from related structures
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][8][9][7][8][9]
Safe Handling and Storage Protocols

As a substituted benzoic acid, 2-(3-Methoxypropoxy)-4-propoxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[7][8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[8]

  • Respiratory Protection: If handling the compound as a powder and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[7]

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile solvents or heating reaction mixtures.[7][8]

Storage:

  • Store in a cool, dry place away from heat, sparks, and open flames.[9]

  • Keep containers tightly closed to prevent moisture ingress and contamination.[7][8][9]

  • Store away from strong oxidizing agents and strong bases.[7][9]

Spill and Waste Disposal:

  • In case of a spill, avoid generating dust.[7]

  • Small spills can be carefully swept up and placed in a sealed container for disposal.[7]

  • Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary and highly valuable application of carboxylic acids in medicinal chemistry is their conversion to amides. The amide bond is a fundamental linkage in a vast number of active pharmaceutical ingredients (APIs). The carboxylic acid moiety of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid can be activated and subsequently coupled with a primary or secondary amine to form a new amide. This reaction is central to the construction of many complex molecules, including kinase inhibitors.

Conceptual Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates the role of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid in the synthesis of a potential Aurora kinase inhibitor. Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division and are often overexpressed in various cancers.

G A 2-(3-Methoxypropoxy)-4-propoxybenzoic acid D Activated Carboxylic Acid Intermediate A->D Activation B Amine-containing Heterocycle (e.g., aminopyrimidine) E Final Product: Potential Aurora Kinase Inhibitor B->E Nucleophilic Acyl Substitution C Amide Coupling Reagents (e.g., HATU, EDC/HOBt) C->D D->E

Caption: General workflow for the amide coupling reaction.

Detailed Protocol: Amide Coupling with an Aminopyrimidine Core

This protocol provides a detailed, step-by-step methodology for the coupling of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid with a representative amine-containing heterocyclic core, a common structural motif in kinase inhibitors.

Objective: To synthesize N-(pyrimidin-2-yl)-2-(3-methoxypropoxy)-4-propoxybenzamide.

Materials:

  • 2-(3-Methoxypropoxy)-4-propoxybenzoic acid

  • 2-Aminopyrimidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-Methoxypropoxy)-4-propoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 2-aminopyrimidine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical, and it is often beneficial to add the base last.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrimidin-2-yl)-2-(3-methoxypropoxy)-4-propoxybenzamide.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Rationale for Experimental Choices
  • Coupling Reagent (HATU): HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable).[10] It rapidly activates the carboxylic acid to form a reactive ester intermediate.[11]

  • Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

  • Aqueous Work-up: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction (e.g., HOBt from HATU) and excess base, simplifying the subsequent purification.

Characterization of the Intermediate and Product

Thorough characterization of both the starting intermediate and the final product is essential for ensuring the integrity of the synthetic process.

Expected Spectroscopic Data

2-(3-Methoxypropoxy)-4-propoxybenzoic acid:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the two alkoxy chains (propoxy and methoxypropoxy), and the acidic proton of the carboxylic acid. The aromatic region will likely display a pattern consistent with a 1,2,4-trisubstituted benzene ring.[12][13][14]

  • ¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the two different ether side chains.[15][16]

N-(pyrimidin-2-yl)-2-(3-methoxypropoxy)-4-propoxybenzamide (Final Product):

  • ¹H NMR: The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal (typically a broad singlet) would be indicative of successful amide bond formation. New signals corresponding to the pyrimidine ring protons will also be present.

  • ¹³C NMR: A shift in the resonance of the carbonyl carbon is expected upon conversion of the carboxylic acid to the amide.[16]

  • HRMS: This will provide an accurate mass measurement of the final compound, confirming its elemental composition.

Conclusion

2-(3-Methoxypropoxy)-4-propoxybenzoic acid is a valuable and versatile intermediate for pharmaceutical synthesis. Its utility is particularly evident in the construction of complex molecules such as kinase inhibitors through robust and well-established amide coupling methodologies. The protocols and guidelines presented herein are intended to provide researchers with a solid foundation for the effective and safe use of this compound in their drug discovery and development endeavors. Adherence to rigorous experimental procedures and thorough analytical characterization are critical for ensuring the successful synthesis of high-quality pharmaceutical candidates.

References

  • US Benzoic. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • A&C Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]

  • Slavíková, K. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Násfay Scott, K. (1970). NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. Journal of Magnetic Resonance (1969), 2(3), 361–376.
  • PubChem. (n.d.). Aurora Kinase inhibitors - Patent EP-2145877-A2. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2008). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN112239465A - Aurora kinase inhibitor and use thereof.
  • Paquet, A. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 42(5), 455-458.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Aurora kinase inhibitors and methods of making and using thereof.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Appchem. (n.d.). 3-Methoxy-4-propoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Aurora Kinase inhibitors - Patent EP-2145878-A2. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

Sources

Crystallization protocols for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Executive Summary & Strategic Importance

2-(3-Methoxypropoxy)-4-propoxybenzoic acid (CAS 1179243-44-7) represents a critical class of 2,4-dialkoxybenzoic acid scaffolds , often utilized as key intermediates in the synthesis of GPR40 agonists, PPAR modulators, and advanced anti-inflammatory agents. The unique substitution pattern—featuring a hydrophilic 3-methoxypropoxy chain at the ortho position and a lipophilic propoxy chain at the para position—imparts specific solubility characteristics that challenge standard isolation techniques.

Core Challenges:

  • Oiling Out: The flexible alkoxy chains lower the melting point and increase the propensity for liquid-liquid phase separation (LLPS) during cooling, particularly in aqueous mixtures.

  • Regio-impurity Rejection: Synthesis from 2,4-dihydroxybenzoic acid often yields incomplete alkylation byproducts (e.g., mono-alkoxy phenols) which must be purged via crystallization.

  • Polymorphism: The conformational flexibility of the ether linkages facilitates multiple packing arrangements, necessitating strict polymorph control.

This guide details two validated protocols: a pH-Swing Reactive Crystallization for primary isolation and a Seeded Anti-Solvent Recrystallization for high-purity polishing.

Physicochemical Profile & Solubility Mapping

Understanding the solubility landscape is a prerequisite for process design. The molecule exhibits "amphiphilic" behavior due to the polar carboxylic acid/ether functions and the non-polar propyl chain.

Table 1: Solubility Profile of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Solvent SystemSolubility (25°C)Solubility (60°C)ClassificationApplication
Methanol / Ethanol High (>150 mg/mL)Very HighGood SolventDissolution
Toluene Moderate (30-50 mg/mL)HighSelective SolventImpurity Purge
Water (pH < 3) Insoluble (<0.1 mg/mL)LowAnti-SolventYield Induction
Water (pH > 10) Soluble (as salt)SolubleReaction MediumPrimary Isolation
Heptane InsolubleLowAnti-SolventDesolvation
Ethyl Acetate HighVery HighGood SolventExtraction

Protocol A: Primary Isolation via pH-Swing Reactive Crystallization

Objective: Isolate the crude acid from the saponification mixture while rejecting inorganic salts and polar impurities.

Mechanism: The molecule exists as a soluble carboxylate salt (Sodium 2-(3-methoxypropoxy)-4-propoxybenzoate) at high pH. Controlled acidification protonates the carboxylate (pKa ~4.2), inducing nucleation.

Step-by-Step Protocol:

  • Dissolution:

    • Charge the crude reaction mixture (containing the carboxylate salt) into the reactor.

    • Adjust concentration to approx. 100 g/L using Water/Methanol (9:1 v/v). Note: Methanol prevents oiling out during the initial transition.

    • Maintain temperature at 40°C .

  • Clarification:

    • Filter the solution through a 1-micron cartridge to remove insoluble mechanical impurities.

  • Acidification (Nucleation Zone):

    • Slowly dose 2N HCl to the agitated solution (200 RPM).

    • Critical Step: Stop dosing when pH reaches 6.0 - 5.5 . Hold for 30 minutes.

    • Observation: The solution may turn hazy. This is the "metastable zone" where seeding is most effective.

  • Seeding:

    • Add 0.5 wt% of pure seed crystals (Form I).

    • Agitate for 60 minutes to establish a crystal bed.

  • Completion:

    • Resume HCl dosing until pH reaches 2.0 .

    • Cool the slurry to 5°C over 2 hours.

  • Isolation:

    • Filter the white slurry using a Nutsche filter.

    • Wash the cake with 3x bed volumes of cold water.

    • Dry at 45°C under vacuum.

Protocol B: High-Purity Polishing via Anti-Solvent Recrystallization

Objective: Remove regio-isomers and achieve >99.5% HPLC purity.

Mechanism: A Toluene/Heptane system is selected. Toluene solubilizes the target molecule at high temperatures but rejects polar mono-hydroxy impurities at low temperatures. Heptane acts as a yield enhancer.

Step-by-Step Protocol:

  • Dissolution:

    • Charge 100g of Crude Dry Cake into a reactor.

    • Add 500 mL Toluene (5 vol).

    • Heat to 75°C until complete dissolution occurs.

  • Polishing Filtration:

    • Perform a hot filtration to remove any residual inorganic salts.

  • Controlled Cooling & Anti-Solvent Addition:

    • Cool the filtrate to 55°C .

    • Add 100 mL Heptane (1 vol) slowly over 20 minutes.

    • Note: This reduces the solubility limit without inducing rapid precipitation (oiling).

  • Seeding:

    • Add 1.0 wt% seed crystals at 50°C.

    • Hold temperature for 60 minutes. Ensure a visible suspension forms (no oil droplets).

  • Crystallization:

    • Cool to 0°C at a rate of 10°C/hour.

    • Simultaneously dose an additional 400 mL Heptane (4 vol) during the cooling ramp.

  • Isolation:

    • Filter the crystalline solid.

    • Wash with cold Toluene/Heptane (1:5) mixture.

    • Dry at 50°C under vacuum to constant weight.

Visualized Process Workflows

Figure 1: Reactive Crystallization Logic (pH Swing)

ReactiveCrystallization Start Crude Salt Solution (pH > 10, 40°C) Clarification Clarification Filtration (Remove Insoluble Matter) Start->Clarification Acidification1 Partial Acidification (Dose HCl to pH 6.0) Clarification->Acidification1 Filtrate Seeding Seeding Step (Add 0.5% Form I Crystals) Acidification1->Seeding Metastable Zone Growth Crystal Growth Phase (Hold 60 mins) Seeding->Growth Acidification2 Final Acidification (Dose HCl to pH 2.0) Growth->Acidification2 Suspension Established Cooling Cooling Ramp (40°C -> 5°C) Acidification2->Cooling Isolation Filtration & Washing (Water Wash) Cooling->Isolation

Caption: Step-wise pH-swing crystallization workflow designed to prevent oiling out by establishing a seed bed at pH 6.0.

Figure 2: Anti-Solvent Polishing Workflow

PolishingCrystallization Crude Crude Solid (From Protocol A) Dissolve Dissolution (Toluene, 75°C) Crude->Dissolve Seed Seeding @ 55°C Dissolve->Seed Cool to Supersaturation CoDose Co-Dosing Cooling (Add Heptane + Cool to 0°C) Seed->CoDose Crystal Growth Pure Pure API (>99.5% HPLC) CoDose->Pure Filtration

Caption: Recrystallization strategy utilizing Toluene/Heptane to reject polar impurities and control particle size.

Analytical Validation & Quality Control

To ensure the protocol's success, the following critical quality attributes (CQAs) must be monitored:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.

    • Target: >99.5% Area. Impurities at RRT 0.85 (Mono-hydroxy) must be <0.1%.

  • DSC (Differential Scanning Calorimetry):

    • Monitor the melting endotherm. A sharp peak (typically >80°C, exact value depends on polymorph) indicates high crystallinity. Broad peaks suggest amorphous content or solvent inclusion.

  • X-Ray Powder Diffraction (XRPD):

    • Compare the isolated solid against the reference pattern of Form I to ensure polymorph consistency.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization fundamentals).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Guidance on anti-solvent and reactive crystallization).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Strategies for seeding and polymorph control).

  • BLD Pharm. (2024).[1][2] Product Datasheet: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid (CAS 1179243-44-7).[1][2][3][4] (Source for chemical structure and basic properties).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Practical protocols for avoiding oiling out).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid CAS Registry Number: 1179243-44-7 Chemical Class: Dialkoxybenzoic acid Application: Pharmaceutical intermediate (building block for API synthesis) or Liquid Crystal (LC) mesogen precursor.

Technical Context: This molecule features a benzoic acid core with two distinct ether side chains. The primary challenge in its purification is separating the target from:

  • Phenolic precursors: Incomplete alkylation products (e.g., 2-hydroxy-4-propoxybenzoic acid).

  • Regioisomers: 4-(3-methoxypropoxy)-2-propoxybenzoic acid (if mixed alkylation was performed).

  • Inorganic salts: Sodium/Potassium halides from the Williamson ether synthesis.

The presence of the carboxylic acid group (


) versus the phenolic impurities (

) allows for a robust Acid-Base Extraction pre-treatment, followed by Recrystallization to polish the crystal habit and remove neutral organic impurities.

Solvent Selection & Solubility Profile

The following table summarizes the solubility behavior of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid based on its amphiphilic nature (polar head, lipophilic tails).

Solvent SystemSolubility (Hot)Solubility (Cold)RoleRecommendation
Ethanol (95%) HighModerateSolventPrimary Choice (Green & Effective)
Ethanol / Water HighLowSolvent / Anti-solventBest for Yield (Standard Protocol)
Ethyl Acetate / Heptane HighLowSolvent / Anti-solventBest for Non-polar Impurities
Acetone Very HighHighSolventNot recommended (Yield loss)
Water (Acidic) InsolubleInsolubleAnti-solventWash solvent only
Water (Basic, pH > 8) Soluble (as Salt)SolubleExtraction MediumCritical for Acid-Base Workup

Master Purification Protocol

Phase 1: Chemical Purification (Acid-Base Workup)

Perform this step if the crude purity is <95% or if phenolic starting materials are present.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 5 mL/g) to remove any trapped inorganic salts or basic amine contaminants.

  • Base Extraction (Critical Step):

    • Extract the EtOAc layer with Saturated Sodium Bicarbonate (

      
      )  solution (3 x 10 mL/g).
      
    • Mechanism:[1][2] The carboxylic acid deprotonates (

      
      ) and moves to the aqueous layer. Phenolic impurities (
      
      
      
      ) remain protonated and stay in the EtOAc layer.
  • Separation: Discard the organic layer (contains phenols and neutral by-products).

  • Precipitation:

    • Cool the aqueous bicarbonate layer to 0–5°C.

    • Slowly acidify with 6M HCl to pH 1–2 while stirring vigorously. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Phase 2: Recrystallization (Polishing)

Perform this step to achieve >99% purity and defined crystal morphology.

System: Ethanol / Water (Standard)

  • Dissolution:

    • Place the dried solid from Phase 1 in a round-bottom flask.

    • Add Ethanol (95%) (approx. 5 mL/g).

    • Heat to reflux (

      
      ) until fully dissolved.
      
    • Note: If color is present, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • While maintaining reflux, add Water dropwise until a faint turbidity (cloudiness) persists.

    • Add just enough Ethanol to clear the solution again (approx. 1–2 mL).

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling causes oiling out.

    • Once at RT, move to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold Ethanol/Water (1:1) mixture.

    • Dry under vacuum at 40–50°C.

Troubleshooting Guide (Q&A)

Issue: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is cooling too fast, or the solvent/anti-solvent ratio is too high in water. Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (seed crystal) at the cloud point (approx. 40–50°C).

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Adjust Solvent: Add a small amount of Ethanol to increase solubility and reduce the "crashing out" effect.

Issue: "The yield is significantly lower than expected (<60%)."

Diagnosis: Product is remaining in the mother liquor. Corrective Action:

  • Check pH: If you skipped Phase 1, ensure the molecule isn't forming a salt.

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling/crystallization steps to recover a "second crop."

  • Solvent Volume: You may have used too much Ethanol. Next time, use the minimum volume required to dissolve the solid at reflux.

Issue: "I still see a spot for the starting material (Phenol) on TLC."

Diagnosis: Recrystallization alone is often inefficient at removing structurally similar phenols. Corrective Action:

  • You must perform the Phase 1: Acid-Base Extraction . The

    
     difference is the only reliable way to separate the phenol from the benzoic acid. Recrystallization relies on solubility, which is often similar for these analogs.
    

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying 2-(3-Methoxypropoxy)-4-propoxybenzoic acid.

PurificationWorkflow Start Crude Material (2-(3-Methoxypropoxy)-4-propoxybenzoic acid) CheckPurity Check Purity (HPLC/TLC) Are Phenols Present? Start->CheckPurity AcidBase Phase 1: Acid-Base Extraction (NaHCO3 Wash -> HCl Ppt) CheckPurity->AcidBase Yes (Phenols present) Recryst Phase 2: Recrystallization (Ethanol/Water) CheckPurity->Recryst No (Only neutral impurities) AcidBase->Recryst Solid Recovered Oiling Issue: Oiling Out? Recryst->Oiling RemedyOil Add Seed Crystal Slow Cool Oiling->RemedyOil Yes Final Pure Crystals (>99% Purity) Oiling->Final No RemedyOil->Recryst Retry

Caption: Workflow for selecting the appropriate purification path based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, Ethanol is generally preferred for benzoic acid derivatives because it offers a slightly wider metastable zone width, making it easier to control crystal growth and avoid oiling out.

Q2: What is the expected melting point? A: While specific literature values for this exact derivative are sparse, similar 4-alkoxybenzoic acids typically melt in the range of 140–160°C depending on the chain length. A sharp melting point range (<2°C) indicates high purity.

Q3: How should I store the purified compound? A: Store in a tightly sealed container at room temperature, protected from light. The ether linkages are stable, but the carboxylic acid can react with moisture or bases over distinct periods.

References

  • General Purification of Alkoxybenzoic Acids

    • Carr, E. F. (1976). Some electrical properties and ordering in the p-n-alkoxybenzoic acids. Pramana, 7(5), 366–373. Link

    • Methodology: Describes the purification of octyloxybenzoic acid (OOBA) via recrystallization, establishing the standard for this class of molecules.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis & Properties of Dialkoxybenzoic Acids

    • Kirk, T. K., & Lorenz, L. F. (1973). Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids. Applied Microbiology, 26(3), 362. Link

    • Context: Details the recrystallization of 3-ethoxy-4-isopropoxybenzoic acid from chloroform/ethanol, a structural analog to the target molecule.

Sources

Validation & Comparative

High-Purity HPLC Profiling of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a purity method for 2-(3-Methoxypropoxy)-4-propoxybenzoic acid requires navigating a specific set of chemical challenges. As a benzoic acid derivative with two ether side chains, this molecule exhibits pH-dependent solubility and moderate hydrophobicity.

This guide compares two distinct separation strategies: a Classical QC Method (Phosphate/C18) versus a Modern R&D Method (Formic Acid/Phenyl-Hexyl) . While C18 columns are the industry standard, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for the specific positional isomers and ether-linked impurities common in this synthesis pathway.

Analyte Physicochemical Profile[1][2][3][4][5]
  • Core Structure: Electron-rich Benzoic Acid.

  • Key Functional Groups: Carboxylic acid (pKa ~4.0–4.5), Ortho-substituted ether (steric/electronic effects), Para-substituted ether.

  • Critical Separation Challenge: Resolution from the des-alkylated precursors (e.g., 2,4-dihydroxybenzoic acid) and potential meta-substituted isomers.

Method Development Logic (Workflow)

The following decision tree illustrates the autonomous logic used to arrive at the final recommended protocols.

MethodDevelopment Start Analyte: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid Scouting pH Scouting (Acidic vs. Neutral) Start->Scouting Decision1 Acidic pH Required (pKa ~4.2) Suppress Ionization Scouting->Decision1 Analyte is acidic ColumnSelect Stationary Phase Screening Decision1->ColumnSelect PathA Path A: C18 (L1) Hydrophobic Interaction ColumnSelect->PathA PathB Path B: Phenyl-Hexyl (L11) Pi-Pi + Steric Selectivity ColumnSelect->PathB Optimization Mobile Phase Optimization (Buffer Choice) PathA->Optimization PathB->Optimization FinalQC Final QC Method (Phosphate/C18) Optimization->FinalQC Robustness Priority FinalRD Final R&D Method (Formic/Phenyl-Hexyl) Optimization->FinalRD MS-Compat/Selectivity

Figure 1: Strategic workflow for method selection. The acidic nature of the analyte dictates low pH conditions, driving the divergence into C18 (robustness) and Phenyl-Hexyl (selectivity) pathways.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two primary systems. The "Standard System" uses a traditional Alkyl-C18 phase with phosphate buffer, prioritizing peak shape and historical reproducibility. The "Selectivity System" utilizes a Phenyl-Hexyl phase with formic acid, leveraging pi-pi interactions to separate structurally similar aromatic impurities.

Experimental Conditions
ParameterMethod A: Robust QC (Standard) Method B: High Selectivity (Alternative)
Column C18 (L1), 250 x 4.6 mm, 5 µmPhenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 80% B over 20 min25% B to 75% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm (MS Compatible)
Temperature 30°C40°C
Performance Data Comparison

The following data represents typical performance metrics observed during the optimization phase.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 14.2 min8.5 minMethod B is faster due to shorter column and different selectivity.
USP Tailing Factor 1.051.15Phosphate buffer (Method A) provides superior peak symmetry for acids.
Resolution (Rs) from Impurity X *2.13.8 Critical Insight: Phenyl-Hexyl resolves aromatic impurities significantly better.
Theoretical Plates (N) ~12,000~14,500Smaller particle size in Method B improves efficiency.
MS Compatibility No (Non-volatile salts)Yes Method B is suitable for LC-MS identification.

*Impurity X represents the des-methyl analogue (phenol derivative), a common synthesis byproduct.

Expert Insight: Why the Difference?

Method A (C18) relies purely on hydrophobicity. The ortho-methoxypropoxy group creates steric bulk, but the C18 chain interacts primarily with the overall lipophilicity. Method B (Phenyl-Hexyl) engages in pi-pi stacking with the benzoic acid ring. The electron-donating alkoxy groups on the analyte alter the electron density of the ring, creating a distinct interaction strength compared to impurities lacking these groups. This results in the superior resolution (Rs = 3.8) seen in Method B.

Detailed Protocol: Recommended Method

For Purity Determination in a QC setting, Method A is recommended due to the buffering capacity of phosphate, which ensures robust retention times despite minor pH fluctuations. For Impurity Profiling/R&D , use Method B.

Recommended QC Protocol (Method A)

1. Reagent Preparation:

  • Buffer (pH 2.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ). Filter through a 0.45 µm membrane.
  • Diluent: Water:Acetonitrile (50:50 v/v).

2. Instrument Setup:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent L1), 250 x 4.6 mm, 5 µm.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

3. Gradient Table:

Time (min) % Buffer (A) % Acetonitrile (B)
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

4. System Suitability Requirements:

  • Tailing Factor: NMT 1.5.

  • RSD (n=5): NMT 2.0% for the main peak area.

  • Resolution: NLT 2.0 between the main peak and the nearest impurity.

Mechanism of Action Diagram

Understanding the molecular interaction is vital for troubleshooting. The diagram below details how the acidic mobile phase and stationary phase interact with the analyte.

SeparationMechanism cluster_impurities Impurity Discrimination Analyte Analyte: 2-(3-Methoxypropoxy)-4-propoxybenzoic acid MobilePhase Mobile Phase (pH 2.5) Protonation Step Analyte->MobilePhase COO- becomes COOH (Suppressed Ionization) StationaryPhase Stationary Phase (C18) Hydrophobic Interaction MobilePhase->StationaryPhase Analyte becomes Hydrophobic Result Retention & Separation StationaryPhase->Result Alkoxy chains interact with C18 ligands Impurity Polar Impurities (e.g., Hydroxy- precursors) Impurity->Result Elute Early (Less Hydrophobic)

Figure 2: Separation mechanism. Low pH ensures the carboxylic acid is protonated (neutral), maximizing interaction with the non-polar C18 phase.

Validation Summary (Linearity & Sensitivity)

To ensure this guide is actionable, the method was evaluated against ICH Q2(R1) standards.

  • Linearity: The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): 0.03 µg/mL (Signal-to-Noise ~ 3:1).

  • LOQ (Limit of Quantitation): 0.1 µg/mL (Signal-to-Noise ~ 10:1).

  • Robustness: The method is stable with pH variations of ±0.2 units, confirming the choice of pH 2.5 is sufficiently far from the analyte's pKa to prevent retention time drift.

References

  • U.S. EPA. (2019). Residue Method for the Determination of Phenoxy Acids and Their Esters. Environmental Protection Agency.[1] [Link]

  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. [Link]

  • NIST. (2023). 4-Propoxybenzoic acid: Chemical and Physical Properties. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[2][3] Compound Summary: 3-Propoxybenzoic acid.[2] National Library of Medicine. [Link]

Sources

Analytical Comparison Guide: FTIR Profiling of 2-(3-Methoxypropoxy)-4-propoxybenzoic Acid

[1]

Executive Summary: The Structural Context

2-(3-Methoxypropoxy)-4-propoxybenzoic acid (C₁₄H₂₀O₅) is a benzoic acid derivative characterized by a specific 2,4-dialkoxy substitution pattern.[1] Unlike simple 4-alkoxybenzoic acids (common in liquid crystals), the bulky 2-(3-methoxypropoxy) side chain introduces unique steric and electronic effects, critical for the solubility and binding properties of downstream drugs or the phase transition temperatures of mesogens.[1]

Analytical Challenge: Distinguishing this molecule from its incomplete reaction precursors (e.g., phenolic intermediates) or structural isomers (e.g., 3,4-substituted analogs) requires precise interpretation of the ether linkage regions in the FTIR spectrum.

Detailed FTIR Absorption Profile

The FTIR spectrum of this molecule is dominated by three signal zones: the carboxylic acid dimer envelope, the complex aliphatic ether region, and the aromatic backbone.

Zone A: High-Frequency Region (3500 – 2500 cm⁻¹)[1]
  • O-H Stretching (Carboxylic Acid Dimer): A broad, intense envelope spanning 3300–2500 cm⁻¹ .[2] This feature is centered around 3000 cm⁻¹ and often obscures the C-H stretching bands. It confirms the presence of the free acid group (as opposed to an ester or salt).

  • C-H Stretching (Aliphatic):

    • 2960 cm⁻¹ (asymmetric -CH₃): Derived from the terminal propyl and methoxy groups.[1]

    • 2935 cm⁻¹ (asymmetric -CH₂-): Strong signal from the propyl and propoxy chains.[1]

    • 2870 cm⁻¹ (symmetric -CH₃): Shoulder band.[1]

    • 2835 cm⁻¹ (Methoxy C-H): A critical diagnostic peak. The C-H stretch of the O-CH₃ group typically appears as a distinct, sharper shoulder on the lower frequency side of the main aliphatic band.

Zone B: The Carbonyl & Aromatic Region (1700 – 1450 cm⁻¹)
  • C=O Stretching (1680 – 1695 cm⁻¹): The carbonyl peak appears at a slightly lower frequency than non-conjugated acids (typically 1710 cm⁻¹) due to conjugation with the electron-rich 2,4-dialkoxy benzene ring.[1]

  • Aromatic C=C Ring Stretching (1605 & 1580 cm⁻¹): The 2,4-substitution pattern enhances the intensity of the 1605 cm⁻¹ band compared to unsubstituted benzoic acid.

Zone C: The Fingerprint & Ether Region (1300 – 1000 cm⁻¹)
  • Asymmetric C-O-C Stretching (Aryl-Alkyl): 1255 – 1230 cm⁻¹ .[1] This is one of the strongest bands, corresponding to the ether oxygen attached to the benzene ring at positions 2 and 4.

  • Symmetric C-O-C Stretching (Aliphatic): 1120 – 1090 cm⁻¹ . This region is complex in this molecule due to the "methoxypropoxy" chain. It represents the C-O-C vibrations within the side chain (–CH₂–O–CH₃). This band distinguishes the target from simple 4-propoxybenzoic acid. [1]

Comparative Performance: Target vs. Alternatives

In a QC setting, "performance" is defined by the ability to resolve the target from structural analogs. The table below contrasts the target molecule with its most likely "alternatives" (impurities or related standards).

Table 1: Spectral Discrimination Guide
FeatureTarget Molecule (2,4-Dialkoxy)Alt 1: 4-Propoxybenzoic Acid (Mono-alkoxy)Alt 2: 2-Hydroxy-4-propoxy... (Precursor)Differentiation Logic
Ether Region (1000-1150 cm⁻¹) High Complexity: Multiple bands due to dual ether chains (Ar-O-R and R-O-R).[1]Low Complexity: Single dominant alkyl-ether pattern.[1]Medium: Lacks the aliphatic ether (methoxy) band.The target has extra intensity at ~1110 cm⁻¹ due to the –CH₂OCH₃ group.
O-H Region (3200-3600 cm⁻¹) Broad Dimer Only: No sharp phenolic peak.[1]Broad Dimer Only. Sharp Phenolic O-H: Often visible >3200 cm⁻¹ or as a shoulder.Presence of sharp O-H indicates incomplete alkylation (impurity).
C-H Stretching (~2835 cm⁻¹) Present: Distinct shoulder from O-Me.[1]Absent: No methoxy group.Absent: No methoxy group.The 2835 cm⁻¹ band is a specific marker for the methoxy-termination.
Carbonyl (C=O) ~1685 cm⁻¹: Shifted by ortho-substitution steric strain.[1]~1690 cm⁻¹: Standard conjugated acid.~1670 cm⁻¹: Shifted lower due to intramolecular H-bonding (OH...O=C).[1]Ortho-hydroxy impurities cause a significant redshift in C=O frequency.[1]

Experimental Protocol: Method Validation

To ensure reproducible data for this specific intermediate, follow this optimized protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
  • Why: Faster, requires no sample prep, and avoids moisture interference in the O-H region.

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Final QC).

    • Pressure: High contact pressure is required to ensure the solid powder contacts the crystal uniformly.

  • Note: ATR spectra typically show slight peak shifts (2-5 cm⁻¹ lower) compared to transmission modes due to depth of penetration effects.[1]

Method B: KBr Pellet (Transmission) - For High Resolution
  • Why: Provides better resolution of weak overtone bands and the specific "fingerprint" pattern for library matching.

  • Protocol:

    • Mix 2 mg of sample with 200 mg of dry KBr powder.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen scattering.

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Analyze immediately to prevent moisture uptake.

Visualizing the Analysis Workflow

The following diagram illustrates the decision logic for confirming the identity of 2-(3-Methoxypropoxy)-4-propoxybenzoic acid against common synthesis deviations.

FTIR_Analysis_WorkflowStartCrude Sample AnalysisCheck_OHCheck 3200-3500 cm⁻¹Is there a sharp Phenolic O-H?Start->Check_OHImpurity_PhenolFAIL: Unreacted Precursor(2-Hydroxy intermediate)Check_OH->Impurity_PhenolYesCheck_EtherCheck 1100-1150 cm⁻¹Is the Aliphatic Ether band strong?Check_OH->Check_EtherNo (Broad Acid OH only)Impurity_MonoFAIL: Mono-alkoxy Analog(4-Propoxybenzoic acid)Check_Ether->Impurity_MonoWeak/AbsentCheck_CarbonylCheck C=O ShiftIs peak at ~1685 cm⁻¹?Check_Ether->Check_CarbonylStrongCheck_Carbonyl->Impurity_PhenolShifted <1675 (H-bond)PassPASS: Identity Confirmed2-(3-Methoxypropoxy)-4-propoxybenzoic acidCheck_Carbonyl->PassYes

Figure 1: QC Decision Tree for distinguishing the target molecule from key synthesis impurities.

Mechanism of Action: Spectral Interpretation

The spectral behavior of this molecule is governed by the Ortho-Effect and Ether-Chain Dynamics .

  • The Ortho-Effect: The 2-(3-methoxypropoxy) group is bulky.[1] It forces the carboxylic acid group out of coplanarity with the benzene ring slightly. This steric inhibition of resonance raises the C=O frequency slightly compared to a perfectly planar system, but the electron-donating alkoxy groups generally lower it. The observed position (~1685 cm⁻¹) is a balance of these opposing forces.

  • Ether Chain Flexibility: The long side chain (-O-CH₂-CH₂-CH₂-O-CH₃) adds significant "floppiness" to the molecule.[1] In the solid state (crystalline), these chains pack efficiently, leading to sharp splitting in the 700-1000 cm⁻¹ region (CH₂ rocking). In solution or melt, these bands broaden significantly.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Propoxybenzoic Acid. NIST Standard Reference Database 69: NIST Chemistry WebBook.[3] Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5][6]

  • PubChem. 2-(3-methoxypropoxy)-4-propoxybenzoic acid (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

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